3-Amino-4-fluorobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMDGMKHHDLUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Route Optimization for 3 Amino 4 Fluorobenzaldehyde
Chemoselective Preparations of 3-Amino-4-fluorobenzaldehyde
Chemoselectivity is paramount in the synthesis of this compound, ensuring that chemical transformations target a specific functional group without affecting others. The interplay between the electron-donating amino group and the electron-withdrawing fluoro and aldehyde groups dictates the reactivity of the aromatic ring and requires carefully designed synthetic approaches.
Modern catalysis offers powerful tools for achieving high selectivity in organic synthesis. For precursors to this compound, transition-metal catalysis has proven particularly effective for the selective hydrogenation of aldehydes in the presence of other reducible functional groups. For instance, research into the hydrogenation of 4-fluorobenzaldehyde (B137897), a related precursor, has shown that manganese-based catalysts can outperform classic rhenium catalysts under mild, base-free conditions. acs.org
In competitive experiments using equimolar mixtures, a manganese(I) pincer complex demonstrated high selectivity for the aldehyde group, with no hydrogenation observed for ketones, esters, alkynes, or nitrile groups. acs.org Such catalytic systems are crucial for synthetic routes where an aldehyde must be selectively transformed without affecting other functionalities on the molecule.
Table 1: Comparison of Catalytic Performance for the Hydrogenation of 4-Fluorobenzaldehyde
| Catalyst | Base | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| Mn1 | None | 80 | 50 | 24 | >99 |
| Mn1 | DBU | 80 | 50 | 48 | 52 (TON: 10400) |
| Mn2 | None | 80 | 50 | 24 | <1 |
| Mn3 | None | 80 | 50 | 24 | <1 |
Data sourced from studies on 4-fluorobenzaldehyde hydrogenation. acs.org
The development of such chemoselective catalysts is vital for the efficient synthesis of complex molecules like this compound, allowing for late-stage functionalization and reducing the need for extensive protecting group strategies.
A potential synthetic pathway could involve:
Nitration: Introduction of a nitro group onto the 4-fluorotoluene (B1294773) ring. The directing effects of the fluorine and methyl groups would need to be carefully considered to achieve the desired 3-nitro isomer.
Oxidation: Conversion of the methyl group to an aldehyde.
Reduction: Reduction of the nitro group to the target amino group.
Alternatively, starting with 2-chloro-4-fluorotoluene, a multi-step synthesis can yield the related compound 5-Amino-2-chloro-4-fluorobenzaldehyde by first nitrating the starting material, followed by reduction to the amino derivative. smolecule.com The efficiency of these routes depends on the yield of each individual step and the ability to purify intermediates effectively. Optimizing reaction conditions and minimizing side-product formation are key considerations in the design of an efficient and scalable synthesis.
Investigation of Novel Catalytic Approaches for Selective Functionalization
Development of Sustainable and Greener Synthetic Protocols
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.
A significant focus in green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and can often be performed in green solvents.
Research on reactions involving 4-fluorobenzaldehyde demonstrates the feasibility of these approaches. For example, the three-component synthesis of pyrano[2,3-c]pyrazoles has been efficiently catalyzed by triphenylphosphine (B44618) in an ethanol-water (1:1) mixture, which yielded the best results compared to other organic solvents like DMF or acetonitrile (B52724). ajrconline.org Similarly, mechanochemistry, specifically ball milling, has been used for the synthesis of 2-amino-4H-chromene derivatives in the presence of a mild organocatalyst, eliminating the need for any solvent. rsc.org
Table 2: Green Synthesis of 2-Amino-4H-pyran Derivatives using 4-Fluorobenzaldehyde
| Catalyst | Method | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triphenylphosphine | Reflux | EtOH-H₂O (1:1) | 3 h | 95 | ajrconline.org |
| Potassium Phthalimide (POPI) | Ball Milling | Solvent-free | 1 min | 98 | rsc.org |
| Lipase | Stirring | Ethanol | 28 h | 94 | rsc.org |
These methods not only reduce environmental impact but can also lead to higher yields and shorter reaction times.
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and simplified automation. mdpi.com While a specific flow synthesis for this compound is not widely documented, the application of this technology to related fluorobenzaldehyde derivatives highlights its potential.
For instance, a semi-automated synthesis of [¹⁸F]FBAM was developed using a microfluidic synthesizer. scirp.org The process involved the reaction of a precursor with 4-[¹⁸F]fluorobenzaldehyde in a microreactor, demonstrating the precise control and efficiency achievable with flow systems. scirp.org Similarly, a telescoped continuous flow process was used to produce an epoxy alcohol from 4-fluorobenzaldehyde with a 90% yield over a 3-hour run. nih.gov These examples underscore the applicability of flow chemistry for reactions involving fluorobenzaldehyde cores, suggesting a viable path for the development of a continuous manufacturing process for this compound. scirp.orgnih.gov
Ultrasound-assisted organic synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, which can dramatically accelerate reaction rates, improve yields, and enable reactions under milder conditions. questjournals.orgjocpr.com This technique represents an energy-efficient and green alternative to conventional heating. dergipark.org.tr
A notable application is the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969), an important intermediate. A patented method describes a process where 4-fluorobenzaldehyde is brominated using sodium bromide and sodium hypochlorite (B82951) under ultrasonic irradiation. google.com This method avoids the use of hazardous elemental bromine and proceeds efficiently without a catalyst. google.com In another study, the reaction of 4-amino-1,2,4-triazole (B31798) with 3-bromo-4-fluorobenzaldehyde was significantly accelerated using an ultrasonic bath, reducing the reaction time to just 10 minutes compared to conventional methods. dergipark.org.tr
Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Schiff Base formation from 3-bromo-4-fluorobenzaldehyde | Conventional | Reflux | Several hours | Lower | dergipark.org.tr |
| Schiff Base formation from 3-bromo-4-fluorobenzaldehyde | Ultrasound | 50 | 10 min | Higher | dergipark.org.tr |
| Bromination of 4-fluorobenzaldehyde | Ultrasound | 20-25 | 1 h (addition) | 91.9 | google.com |
The enhanced reaction rates and yields obtained under sonochemical conditions demonstrate its utility as a potent tool for the efficient and sustainable synthesis of this compound and its precursors. dergipark.org.trgoogle.com
Exploration of Flow Chemistry Applications in Synthesis
Process Intensification and Scale-up Considerations in Laboratory Research
The transition from laboratory-scale synthesis to larger-scale production of this compound necessitates a focus on process intensification and careful consideration of scale-up parameters. Research in this area aims to develop robust, efficient, and safe synthetic protocols that can be reliably implemented on a larger scale. Key considerations include reaction conditions, purification methods, and the management of potential byproducts.
A common synthetic route to related fluorinated aromatic compounds involves the nitration of a fluorobenzaldehyde precursor, followed by reduction of the nitro group. For instance, the nitration of 4-fluorobenzaldehyde is a known method to produce 4-fluoro-3-nitrobenzaldehyde. tandfonline.comgoogle.com This intermediate is a direct precursor to this compound via reduction. The scale-up of such nitration reactions requires careful control of temperature and the rate of addition of nitrating agents to prevent over-nitration and ensure regioselectivity. acs.org
Similarly, the reduction of the nitro group presents its own set of challenges on a larger scale. While various reducing agents can be employed, catalytic hydrogenation is often preferred for its cleanliness and efficiency. However, the choice of catalyst, solvent, and reaction pressure are critical parameters that must be optimized for scalable production.
Purification is another critical aspect of process intensification. On a laboratory scale, chromatographic methods are often employed. However, for larger quantities, crystallization is a more practical and economical approach. The development of a reliable crystallization procedure, including the selection of an appropriate solvent system, is crucial for obtaining high-purity this compound on a larger scale. For example, recrystallization from an ethanol/water mixture has been noted as a method to achieve high purity for related aminobenzonitrile salts.
The table below summarizes key process parameters and their implications for the scale-up of this compound synthesis, drawing parallels from related and precursor syntheses.
| Process Parameter | Laboratory-Scale Consideration | Scale-up Implication |
| Reaction Temperature | Precise control using lab equipment (e.g., oil baths). | Requires robust thermal management systems to handle exothermic reactions and ensure consistent product quality. |
| Reagent Addition | Manual or syringe pump addition. | Automated dosing systems are necessary for controlled and safe addition of reagents, especially in nitration steps. |
| Mixing | Magnetic or overhead stirring. | Requires efficient mechanical agitation to ensure homogeneity and heat transfer in larger reactor volumes. |
| Purification | Column chromatography for high purity. | Development of scalable crystallization or distillation methods is essential for efficient and economical purification. |
| Byproduct Management | Identification and removal via chromatography. | Requires strategies for minimizing byproduct formation and methods for their removal on a larger scale, such as selective extraction or crystallization. |
This table is generated based on established principles of chemical process scale-up and information from related syntheses.
Exploration of Chemical Reactivity and Mechanistic Pathways of 3 Amino 4 Fluorobenzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions and redox reactions.
Nucleophilic Additions and Condensation Reactions in Complex Systems
The aldehyde group of 3-Amino-4-fluorobenzaldehyde readily undergoes nucleophilic additions and condensation reactions, which are fundamental to the synthesis of more complex molecules. These reactions often serve as key steps in the construction of heterocyclic scaffolds.
One notable application is in multi-component reactions for the synthesis of quinoline (B57606) derivatives. For instance, a one-pot reaction involving an aromatic aldehyde like this compound, an amine, and an alkyne can efficiently produce quinolines. austinpublishinggroup.com Similarly, the Knoevenagel condensation, a reaction between an aldehyde and a compound with an active methylene (B1212753) group, is a common strategy. Research has shown that this compound can participate in Knoevenagel condensations followed by nucleophilic aromatic substitution, demonstrating the compound's utility in creating diverse molecular architectures. mdpi.comresearchgate.net
Another important class of reactions is the formation of Schiff bases through condensation with primary amines. The reaction of this compound with 4-amino-1,2,4-triazole (B31798) derivatives, for example, yields novel Schiff base compounds. dergipark.org.tr These reactions are often the initial step in the synthesis of larger, more complex heterocyclic systems.
The versatility of the aldehyde functionality is further highlighted in its use in the synthesis of quinazolin-4(3H)-ones. researchgate.netresearchgate.netscielo.brnih.govscielo.br This is typically achieved through condensation with 2-aminobenzamide (B116534) or related compounds. The reaction proceeds via the formation of an intermediate which then undergoes cyclization. Various catalysts and reaction conditions, including microwave irradiation, have been employed to optimize these syntheses. researchgate.net
The following table summarizes selected condensation reactions involving this compound:
| Reactant(s) | Product Type | Reaction Conditions | Reference |
| Phenylacetylene, 4-Aminofluorescein | Quinoline derivative | CuCl catalyst, THF solvent | austinpublishinggroup.com |
| β-Ketonitriles, Secondary cyclic amines | 4-Aminobenzylidene derivatives | Heating in acetonitrile (B52724) | mdpi.comresearchgate.net |
| 4-Amino-1,2,4-triazole derivatives | Schiff base | Conventional heating or ultrasonic radiation | dergipark.org.tr |
| 2-Aminobenzamide | Quinazolin-4(3H)-one | Various catalysts (e.g., p-toluenesulfonamide), high temperature | researchgate.netnih.gov |
| Malonic acid, Ammonium acetate | β-Amino acid | Reflux | researchgate.net |
Selective Oxidation and Reduction Methodologies
The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to an alcohol. The choice of reagent and reaction conditions determines the outcome.
Oxidation: The oxidation of aromatic aldehydes to carboxylic acids is a fundamental transformation. While specific studies on the oxidation of this compound are not extensively detailed in the provided context, general methods for oxidizing aromatic aldehydes are well-established. These can include reagents like potassium permanganate, chromic acid, or milder oxidants to avoid side reactions with the amino group. The presence of the electron-donating amino group might influence the reactivity of the aldehyde towards oxidation. Some research indicates that tetrabutylammonium (B224687) fluoride (B91410) can oxidize benzaldehydes to benzoic acids, presenting a potential method for the oxidation of this compound. researchgate.net
Reduction: The selective reduction of the aldehyde group to a primary alcohol is a common transformation. Catalytic hydrogenation is a widely used method for this purpose. Studies on the hydrogenation of similar compounds, such as 4-fluorobenzaldehyde (B137897), have shown high selectivity for the formation of the corresponding alcohol using manganese-based catalysts under mild, base-free conditions. acs.org These methods could likely be adapted for the reduction of this compound.
Transformations Involving the Primary Amino Group
The primary amino group in this compound is a key nucleophilic center, enabling a wide range of derivatization reactions, particularly for the synthesis of fused heterocyclic rings.
Derivatization Reactions for Heterocyclic Ring Formation
The amino group plays a crucial role in the construction of various heterocyclic systems through cyclization reactions.
Quinoline Synthesis: The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. arabjchem.org this compound is a suitable starting material for this reaction.
Quinazoline Synthesis: The amino group is integral to the formation of quinazolines. For instance, reaction with isothiocyanates can lead to the formation of 2-thiol-4-amino-quinazolines. scielo.br Furthermore, the reaction of 2-aminobenzonitriles with reagents like dimethylformamide-dimethylacetal (DMF-DMA) followed by reaction with an arylamine can produce 4-amino-quinazolines. scielo.brscielo.br
Pyrazoloquinoline Synthesis: The amino group can participate in cyclization reactions to form more complex fused systems like pyrazolo[3,4-b]quinolines. mdpi.com This often involves reaction with a pyrazole (B372694) derivative containing a suitable functional group for condensation and subsequent cyclization.
Triazolo Pyridine Synthesis: The amino group can also be a key component in the synthesis of triazolo pyridines and related heterocycles through electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. researchgate.net
Reactions with Electrophiles and Acylating Agents
The nucleophilic nature of the primary amino group allows it to react readily with a variety of electrophiles and acylating agents.
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. This reaction can be used to protect the amino group or to introduce specific functionalities into the molecule. For example, reaction with benzoyl chlorides is a step in the synthesis of some bioactive 4-amino-quinazolines. scielo.br
Reaction with Isothiocyanates: As mentioned earlier, the reaction with isothiocyanates is a versatile method for constructing heterocyclic systems. The initial addition of the amino group to the isothiocyanate forms a thiourea (B124793) derivative, which can then undergo intramolecular cyclization. researchgate.netmdpi.com
Investigating the Role of the Fluorine Atom in Aromatic Reactivity
The fluorine atom at the 4-position of the aromatic ring significantly influences the chemical reactivity of this compound. Its strong electron-withdrawing inductive effect and its ability to act as a leaving group in nucleophilic aromatic substitution (SNA) reactions are key features.
The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution while activating it towards nucleophilic aromatic substitution. core.ac.uk This effect is particularly pronounced when the fluorine is positioned para to an activating group like the amino group, as is the case in this compound.
In multi-component reactions, the fluorine atom can be displaced by a nucleophile. For instance, in the condensation of β-ketonitriles with 4-fluorobenzaldehyde and secondary cyclic amines, the reaction can proceed via a Knoevenagel condensation followed by a nucleophilic aromatic substitution of the fluorine atom. mdpi.comresearchgate.net However, the efficiency of this substitution can be influenced by the presence of other substituents on the aromatic ring. acgpubs.org
The fluorine atom's influence is also evident in the synthesis of various heterocyclic compounds where it can either be retained in the final product or be displaced during the reaction sequence. For example, in the synthesis of certain quinoline derivatives, the fluorine atom remains intact on the final scaffold. austinpublishinggroup.com Conversely, in some reactions, particularly those involving strong nucleophiles and harsh conditions, the fluorine atom can be substituted.
Impact on Aromatic Ring Activation and Deactivation Patterns
The reactivity of an aromatic ring towards electrophilic substitution is determined by the nature of the substituents it carries. Substituents that donate electron density to the ring increase its nucleophilicity, thus "activating" it for electrophilic attack and making the reaction faster than with benzene (B151609). Conversely, electron-withdrawing groups decrease the ring's electron density, "deactivating" it and slowing the reaction. libretexts.orglibretexts.orgmasterorganicchemistry.com
In this compound, we have a combination of activating and deactivating groups:
Amino Group (-NH2): The nitrogen atom has a lone pair of electrons that it can donate to the aromatic ring through resonance (a +M or +R effect). This is a strong activating effect, significantly increasing the electron density on the ring, particularly at the ortho and para positions relative to the amino group. masterorganicchemistry.comwikipedia.org Although nitrogen is electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is far more dominant. wikipedia.org
Aldehyde Group (-CHO): The carbonyl group is a strong electron-withdrawing group due to both induction and resonance (-M or -R effect), as the carbonyl carbon is electrophilic and can pull π-electrons from the ring. This makes the aldehyde group a strong deactivator of the aromatic ring for electrophilic substitution. libretexts.orgaskfilo.com
Table 1: Electronic Effects of Substituents on the Aromatic Ring of this compound
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M/-M) | Overall Effect on EAS Ring Activity |
| -NH₂ | 3 | Weakly Withdrawing | Strongly Donating | Strong Activator |
| -F | 4 | Strongly Withdrawing | Weakly Donating | Weak Deactivator |
| -CHO | 1 | Withdrawing | Strongly Withdrawing | Strong Deactivator |
Studies on Aromatic Nucleophilic Substitution Mechanisms
Aromatic nucleophilic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org In this compound, the fluorine atom can act as a leaving group in SNAr reactions. The generally accepted mechanism for this transformation is the addition-elimination mechanism. libretexts.org
This two-step mechanism proceeds as follows:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine atom. This attack is facilitated by the electron-withdrawing aldehyde group, which delocalizes and stabilizes the resulting negative charge. This step leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The aromaticity of the ring is temporarily lost in this intermediate.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.
Studies have shown that the fluorine atom in fluorobenzaldehydes can be displaced by various nucleophiles. For instance, in reactions involving 4-fluorobenzaldehyde, the fluorine can be substituted by secondary cyclic amines like morpholine (B109124) or piperidine. researchgate.netscribd.com This type of reaction is often promoted by a base and can be accelerated by microwave irradiation. scribd.com The reaction of 4-fluorobenzaldehyde with β-ketonitriles and secondary amines can also proceed via a Knoevenagel condensation followed by aromatic nucleophilic substitution of the fluorine. researchgate.netmdpi.com In the case of this compound, the amino group, while being an activator for electrophilic substitution, has a less pronounced effect on the SNAr reaction compared to the strongly activating (for SNAr) aldehyde group.
Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution Patterns
The regioselectivity of substitution reactions on the this compound ring is governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): In EAS, the position of attack by an incoming electrophile is determined by the activating and directing effects of the substituents. wikipedia.org
-NH₂ (Amino): Strong activator and ortho-, para-director. Directs to positions 2 and 6 (ortho) and position 5 (para).
-F (Fluoro): Weak deactivator but ortho-, para-director. Directs to position 5 (ortho) and position 1 (para, already substituted).
-CHO (Aldehyde): Strong deactivator and meta-director. Directs to positions 3 and 5 (meta).
The directing effects are synergistic for position 5, which is para to the powerful -NH₂ director and meta to the -CHO director. The -NH₂ group is the most powerful activating and directing group on the ring, and its influence is dominant. Therefore, electrophilic substitution is strongly favored at position 5. Attack at position 2 is also possible (ortho to -NH₂), but may be sterically hindered.
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
| Position | Directed by -NH₂ | Directed by -F | Directed by -CHO | Overall Likelihood |
| 2 | Ortho (Activating) | - | Ortho (Deactivating) | Possible |
| 5 | Para (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Most Favorable |
| 6 | Ortho (Activating) | Meta (Deactivating) | Para (Deactivating) | Less Favorable |
Nucleophilic Aromatic Substitution (SNAr): The most common SNAr reaction for this molecule involves the displacement of the fluoride at position 4. The carbon at position 4 is activated towards nucleophilic attack by the electron-withdrawing aldehyde group at position 1 (para). This allows for the formation of a stabilized Meisenheimer complex. Therefore, nucleophiles will preferentially attack position 4, leading to the substitution of the fluorine atom. researchgate.netmdpi.com
Advanced Mechanistic Studies of Key Transformations
To gain deeper insight into the reaction pathways of this compound, advanced experimental and computational techniques can be employed. While specific studies on this exact molecule are not prevalent in the reviewed literature, the principles of these methods can be outlined.
The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. baranlab.org
For transformations involving this compound, KIE studies could provide valuable mechanistic information:
Aldehyde Reactions: In reactions where the aldehydic C-H bond is cleaved, such as in certain oxidation reactions, a significant primary KIE (kH/kD > 2) would be expected if this cleavage occurs in the rate-determining step. researchgate.net For example, substituting the aldehyde proton with deuterium (B1214612) ([²H]-3-Amino-4-fluorobenzaldehyde) and comparing its reaction rate to the non-deuterated compound would clarify the role of C-H bond breaking.
Condensation Reactions: In Knoevenagel or similar condensation reactions, if the rate-determining step involves the deprotonation of a reaction partner by the amino group of this compound, an isotope effect might be observed by studying the reaction in a deuterated solvent.
While experimental KIE data for this compound is not available in the cited literature, computational chemistry can be used to predict these effects for proposed reaction mechanisms. ic.ac.uk
Reaction coordinate analysis involves mapping the energy of a system as it transforms from reactants to products. This analysis helps to identify transition states, intermediates, and the activation energy of a reaction.
Computational Methods: Quantum chemical calculations (like Density Functional Theory, DFT) are instrumental in modeling reaction pathways. For a reaction of this compound, one could:
Model Reactants, Products, and Intermediates: Optimize the geometries and calculate the energies of all species involved in the reaction.
Locate Transition States: Identify the highest energy point along the reaction coordinate that connects reactants to products. The structure of the transition state provides critical information about the mechanism. ic.ac.uk
Construct a Reaction Energy Profile: Plot the energy of the system versus the reaction coordinate. This profile visualizes the energy barriers (activation energies) and the stability of any intermediates, such as the Meisenheimer complex in an SNAr reaction.
For example, a computational study of the SNAr reaction of this compound with an amine nucleophile would elucidate the structure of the Meisenheimer complex and the transition states leading to its formation and collapse. This would provide quantitative data on why the reaction proceeds and at what estimated rate, corroborating the qualitative mechanistic proposals.
Experimental Methods: Experimental techniques can provide data to validate computational models. For instance, spectroscopic methods (NMR, IR) can be used to detect reaction intermediates if they are sufficiently stable. Kinetic studies that measure reaction rates under different conditions (temperature, solvent, concentration) can provide the experimental activation parameters (enthalpy and entropy of activation), which can then be compared to computationally derived values.
Synthesis and Applications of Novel Derivatives and Analogues of 3 Amino 4 Fluorobenzaldehyde
Design and Synthesis of Functionalized Aromatic Scaffolds
The strategic positioning of an amino group ortho to an aldehyde function, combined with the influence of a fluorine substituent, makes 3-Amino-4-fluorobenzaldehyde a valuable starting material for creating complex aromatic architectures. This compound serves as a foundational scaffold for building larger polyaromatic systems and a wide array of heterocyclic structures.
Building Blocks for Polyaromatic and Fused Ring Systems
This compound is a key intermediate in the synthesis of larger, fused aromatic ring systems. Its inherent reactivity allows it to participate in cyclization reactions that extend its core structure. For instance, it is utilized in the preparation of benzoquinazoline-type tyrosine kinase inhibitors, which feature a multi-ring, fused heterocyclic system. srdpharma.com The presence of the fluorine atom is particularly notable, as it can be used as a handle for further functionalization through nucleophilic aromatic substitution (SNAr) reactions, enabling the fusion of additional aromatic rings. This approach is instrumental in creating polyaromatic compounds with specific electronic and photophysical properties.
Precursors for Diverse Heterocyclic Compounds
The ortho-aminoaldehyde functionality is a classic precursor for a multitude of heterocyclic compounds through condensation and cyclization reactions. This compound is particularly useful for creating fluorine-containing heterocycles, which are of great interest in medicinal chemistry due to the unique properties conferred by the fluorine atom.
Notable heterocyclic systems synthesized from ortho-aminoaldehyde precursors include:
Quinolines: The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde and a compound containing an α-methylene ketone, is a standard method for quinoline (B57606) synthesis. arabjchem.orguj.edu.pl By reacting this compound with various ketones, a range of substituted 7-fluoroquinolines can be produced. These structures are core components of many biologically active compounds. arabjchem.orgaustinpublishinggroup.com
Quinazolines: Quinazolines and their derivatives can be synthesized through the reaction of 2-aminobenzaldehydes with reagents like urea, amides, or nitriles. scielo.brsciensage.info The reaction of this compound with an appropriate nitrogen-containing reactant can yield 6-fluoroquinazolines. scielo.br These compounds are recognized for their broad spectrum of biological activities. sciensage.infonih.gov
Pyrazolo[3,4-b]quinolines: This fused heterocyclic system can be assembled by condensing a pyrazole (B372694) derivative with a 2-amino-benzaldehyde. uj.edu.plmdpi.com Using this compound in such a reaction provides a direct route to fluorinated pyrazoloquinolines, which have applications in materials science as luminophores. mdpi.com
Table 1: Examples of Heterocyclic Systems Derived from ortho-Aminoaldehyde Precursors
| Heterocyclic System | General Precursors | Resulting Product from this compound | Significance |
|---|---|---|---|
| Quinoline | o-Aminoaryl aldehyde + α-Methylene ketone | 7-Fluoroquinoline derivatives | Core of various pharmaceuticals and natural products. arabjchem.orgaustinpublishinggroup.com |
| Quinazoline | o-Aminoaryl aldehyde + Urea/Amide/Nitrile | 6-Fluoroquinazoline derivatives | Biologically active scaffolds in drug discovery. sciensage.infonih.gov |
| Pyrazolo[3,4-b]quinoline | o-Aminoaryl aldehyde + Pyrazole derivative | Fluorinated Pyrazolo[3,4-b]quinolines | Used in the development of electroluminescent materials. uj.edu.plmdpi.com |
| Schiff Bases | o-Aminoaryl aldehyde + Primary amine | N-substituted-1-(2-formyl-5-fluorophenyl)imines | Intermediates for more complex heterocyclic syntheses. dergipark.org.tr |
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all reactants, are highly valued for their efficiency and atom economy. The trifunctional nature of this compound makes it an excellent candidate for designing novel MCRs.
Cascade Reactions for One-Pot Synthesis Strategies
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations that occur under the same reaction conditions without the need to isolate intermediates. rsc.org this compound can initiate cascade sequences by leveraging the distinct reactivity of its functional groups.
A plausible cascade strategy involves an initial Knoevenagel condensation of the aldehyde group with a methylene-active compound (e.g., malononitrile (B47326) or a β-ketonitrile). mdpi.comresearchgate.net This condensation forms an α,β-unsaturated system, which strongly activates the fluorine atom toward nucleophilic aromatic substitution (SNAr). A subsequent addition of a nucleophile (like a secondary amine) can then displace the fluoride (B91410) ion in an intramolecular or intermolecular fashion, leading to complex heterocyclic structures in a single pot. mdpi.comresearchgate.net This type of one-pot, three-component reaction has been demonstrated with 4-fluorobenzaldehyde (B137897) and highlights a powerful strategy applicable to its 3-amino analogue. mdpi.comresearchgate.net
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is an approach used to create libraries of structurally diverse small molecules from a common starting material. rsc.orgfrontiersin.org The goal is to explore chemical space efficiently, which is particularly useful in drug discovery and chemical biology. frontiersin.org this compound is an ideal scaffold for DOS due to its three distinct points of reactivity: the aldehyde, the primary amine, and the activated fluorine atom.
By selectively addressing each functional group, a wide array of molecular skeletons can be generated. For example:
Aldehyde-first reactions: Condensation, Wittig, or Grignard reactions can modify the aldehyde.
Amine-first reactions: Acylation, sulfonylation, or diazotization can functionalize the amino group.
Fluorine-first reactions: Nucleophilic aromatic substitution (SNAr) can replace the fluorine with various nucleophiles (O, N, S-based).
A divergent reaction plan allows for the creation of a library of compounds with significant structural variation from a single, readily available precursor.
Table 2: Hypothetical Diversity-Oriented Synthesis (DOS) Strategy using this compound
| Reaction Pathway | Initial Reaction Site | Example Transformation | Resulting Scaffold | Potential Diversity |
|---|---|---|---|---|
| Pathway A | Aldehyde | Reductive Amination | 2-(Aminomethyl)-5-fluoroaniline derivatives | Varying the amine in reductive amination |
| Pathway B | Amine | Acylation with Chloroacetyl chloride | N-(2-formyl-5-fluorophenyl)acetamide derivatives | Varying the acylating agent |
| Pathway C | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | 3-Amino-4-(alkoxy/aryloxy)benzaldehyde derivatives | Varying the O, N, or S nucleophile |
| Pathway D | Aldehyde + Amine | Intramolecular or MCR (e.g., with a β-ketoester) | Fused heterocycles (e.g., Dihydroquinolines) | Varying the third component in an MCR |
Application in the Construction of Advanced Materials Precursors
Beyond its use in synthesizing discrete small molecules, this compound serves as a valuable monomer for the construction of polymers and other advanced materials. Its role as a synthetic intermediate allows for the incorporation of its unique structural and electronic features into macromolecular architectures.
The compound can function as an AB-type monomer in polycondensation reactions. The amino group (-NH₂) can react with the aldehyde group (-CHO) of another monomer to form an azomethine (Schiff base, -N=CH-) linkage. This self-condensation can produce poly(azomethine)s, also known as poly-Schiff bases. tandfonline.com These polymers are known for their thermal stability and semiconducting properties. The presence of the fluorine atom in the polymer backbone is expected to enhance key material properties, including:
Solubility: The fluorine substituent can improve the solubility of the resulting polymer in organic solvents, which is often a challenge for rigid aromatic polymers, thus improving processability. tandfonline.com
Dielectric Properties: Fluorination typically lowers the dielectric constant of materials, making them suitable for applications in microelectronics.
The synthesis of dialdehyde (B1249045) monomers from p-fluorobenzaldehyde for subsequent polymerization with diamines is a known route to poly(etherazomethine)s. tandfonline.com As an AB monomer, this compound offers a more direct route to similar fluorinated polymeric structures.
Monomer Synthesis for Polymer Research
No research findings on the synthesis of monomers derived from this compound for polymer research were found in the available literature.
Ligand Design for Coordination Chemistry Studies
No specific examples of ligands or coordination complexes synthesized from this compound for coordination chemistry studies were identified in the searched scientific databases.
Computational and Theoretical Investigations of Molecular Structure and Reactivity
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 3-Amino-4-fluorobenzaldehyde. Methodologies like Density Functional Theory (DFT) are frequently employed to model its structure and electronic behavior. researchgate.net
Frontier Molecular Orbital Theory Applications (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iqce.jpudel.edu The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and reactivity. physchemres.orgmdpi.com
For molecules with similar structures, the HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. physchemres.org A smaller HOMO-LUMO gap indicates a softer molecule that is more polarizable and reactive. physchemres.org In the case of this compound, the amino group contributes significantly to the HOMO, enhancing its electron-donating capability. Conversely, the aldehyde and the fluorine-substituted aromatic ring contribute to the LUMO, increasing its electron-accepting nature.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | The electron-donating amino group raises the HOMO energy, indicating a propensity to donate electrons in reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | The electron-withdrawing aldehyde and fluorine lower the LUMO energy, indicating a propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A relatively small gap suggests higher reactivity and potential for charge transfer interactions within the molecule. physchemres.org |
Electron Density Distribution and Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. ukm.myunileon.es For this compound, MEP maps would reveal negative potential (electron-rich regions) around the oxygen atom of the aldehyde group and the nitrogen atom of the amino group, making them likely sites for electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms and the carbon atom of the aldehyde group, indicating susceptibility to nucleophilic attack. ukm.my The electronegative fluorine atom also significantly influences the electrostatic potential of the aromatic ring.
Density Functional Theory (DFT) Studies on Reaction Pathways
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. chinesechemsoc.orgacs.org These studies can map out potential energy surfaces, identify intermediate structures, and calculate the energetics of different reaction pathways.
Transition State Localization and Energy Barrier Calculations
A crucial aspect of studying reaction mechanisms is the localization of transition states and the calculation of their corresponding energy barriers. researchgate.net This information helps to determine the rate-limiting step of a reaction. For reactions involving this compound, such as condensations or substitutions, DFT can be used to model the geometry of the transition state and compute the activation energy required to reach it. chinesechemsoc.org This allows for a theoretical prediction of reaction feasibility and kinetics.
Analysis of Solvent Effects on Reaction Mechanisms
The solvent in which a reaction is carried out can have a profound impact on its mechanism and outcome. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate the effect of different solvents on the reaction pathways of this compound. physchemres.orgacs.org These studies can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby influencing reaction rates and selectivity. For instance, polar aprotic solvents have been found to be favorable for certain reactions involving fluorobenzaldehydes. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and intermolecular interactions. researchgate.netnih.gov By simulating the movement of atoms, MD can explore the different conformations the molecule can adopt and their relative stabilities. uio.no This is particularly relevant for understanding how the molecule might bind to a biological target or self-assemble. MD simulations can also be used to model the interactions of this compound with other molecules, such as solvent molecules or reaction partners, providing a more complete picture of its behavior in a condensed phase. mdpi.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4-fluorobenzaldehyde (B137897) |
| 2-fluorobenzaldehyde |
| 3-fluorobenzaldehyde |
| 4-fluoroaniline |
| 4-hydroxybenzaldehyde |
| 4-(Dimethylamino)-3-fluorobenzaldehyde |
| 3-Amino-1-(4-fluorophenyl)piperidin-2-one |
| 3-Amino-1-(2-fluorophenyl)piperidin-2-one |
| 3-Amino-1-(3-fluorophenyl)piperidin-2-one |
| 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one |
| 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one |
| (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one |
| (Z)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one |
| 4-pyrrolidinobenzaldehyde |
| 3-(dicyanomethylidene)indan-1-one |
| 4-Cyano-3-fluorobenzaldehyde |
| 4-bromo benzaldehyde (B42025) |
| 4-methoxyacetophenone |
| 3-methyl-6-formyl-2(3H)-benzoxazolinone |
| 3-methyl-6-formyl-2(3H)-benzothiazolinone |
| 3-Chloro-4-fluoro-DL-phenylglycine |
| 4-piperidinyl-benzaldehyde |
| 3-deoxy-3-[N-(4-fluorobenzamide)amino]-2,5-anhydro-D-mannitol |
| 3-azido-3-deoxy-2,5-dianhydro-D-mannitol |
| 3-amino-3-deoxy-2,5-anhydro-D-mannitol |
| 3-fluoro-4-methoxybenzaldehyde |
| N-(methyl)phthalimide |
| N-(2 bromoethyl)phthalimide |
| 2-hydroxy-p-toluic acid |
| 5-nitro-2-furaldehyde oxime |
| 4-bromoisoquinoline |
| 2-bromo-3-nitroacetophenone |
| 4-aminobenzohydrazide |
| 4-hydroxybenzohydrazide |
| 2,6-dimethyl-2,5-heptadien-4-one |
| 4-hydroxy-1-thiocoumarin |
| Primidone |
| 3,4-dinitrotoluene |
| 4-Chloro-3,5-Xylenol |
| ortho-Fluoronitrobenzene |
| 2-hydroxy-3-butynenitrile |
| 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione |
| 4-(2,3-Dihydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazol-5(4H)-one |
| 6-Methyl,13,14,15-Trihydro-14-(4-Nitrophenyl)pyrido[1,2-a:1',2'-a'] pyrido[2”,3”-d:6”,5”-d']dipyrimidine-13,15-dione |
| 2-[18F]FETos |
| [18F]SFB |
| 4-[18F]fluorobenzaldehyde |
| [18F]FDG-MHO |
| 2-[18F]fluoroethyl azide |
| [18F]tetrazines |
Theoretical Insights into Aromaticity and Substituent Effects
The chemical behavior of this compound is fundamentally dictated by the electronic effects of its three substituents—amino (-NH₂), fluoro (-F), and aldehyde (-CHO)—and their influence on the aromaticity of the benzene (B151609) ring.
Substituent Effects: The substituents exert a combination of inductive and resonance (mesomeric) effects, which alter the electron density distribution across the aromatic system.
Aldehyde Group (-CHO): This group is electron-withdrawing through both induction (-I) and resonance (-M). The carbonyl group pulls electron density out of the ring, making it a moderately deactivating and meta-directing group. jocpr.com
The complex interplay of these competing effects in this compound creates a unique electronic landscape. The strong donating effect of the amino group at position 3 and the strong withdrawing effect of the fluorine at position 4 create a significant electronic push-pull dynamic, which is further modulated by the withdrawing aldehyde group at position 1.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect |
|---|---|---|---|---|
| -CHO | 1 | Withdrawing (-I) | Withdrawing (-M) | Deactivating, Meta-directing |
| -NH₂ | 3 | Withdrawing (-I) | Donating (+M) | Activating, Ortho/Para-directing |
| -F | 4 | Withdrawing (-I) | Donating (+M) | Deactivating, Ortho/Para-directing |
Aromaticity: The aromaticity of the benzene ring can be quantitatively assessed using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). worldscientific.com DFT studies on substituted benzenes show that electron-donating groups like -NH₂ tend to decrease the aromaticity slightly, while electron-withdrawing groups like -NO₂ (similar in effect to -CHO) increase it. worldscientific.com The combined effect of the varied substituents on this compound would likely result in a nuanced change in aromaticity compared to unsubstituted benzene, reflecting a balance between these opposing electronic influences.
Computational Parameters: Detailed computational studies on analogous molecules provide a template for the expected electronic properties of this compound. For example, a DFT study on 4-Cyano-3-fluorobenzaldehyde calculated key quantum chemical parameters. researchgate.net A similar analysis for this compound would be expected to generate data that quantifies its reactivity. The presence of the strong electron-donating amino group would significantly raise the HOMO energy level compared to the cyano-analogue, making it more susceptible to electrophilic attack.
| Parameter | Value (eV) | Description |
|---|---|---|
| E(HOMO) | -7.937 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| E(LUMO) | -3.086 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.851 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |
Data sourced from a computational study on 4-Cyano-3-fluorobenzaldehyde and is for illustrative purposes. researchgate.net The values for this compound would differ due to the different electronic nature of the amino group.
Advanced Analytical Methodologies for Research Oriented Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 3-Amino-4-fluorobenzaldehyde in solution. It provides detailed information about the chemical environment of each atom.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary structural information, multi-dimensional (2D) NMR techniques are essential for resolving complex structures and making unambiguous assignments, especially for derivatives. libretexts.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, it would show correlations between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to assign specific proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (over 2-4 bonds). It is critical for identifying quaternary carbons and piecing together the molecular skeleton. For instance, it can show correlations from the aldehyde proton to the aromatic ring carbons.
The following table summarizes the expected NMR data for this compound based on established chemical shift principles and data from analogous structures. chemicalbook.com
| Atom | Technique | Expected Chemical Shift (δ, ppm) | Key HMBC Correlations |
| CHO | ¹H | 9.7 - 9.9 (s) | C-1, C-2, C-6 |
| Aromatic H | ¹H | 6.8 - 7.6 (m) | Aromatic Carbons |
| NH₂ | ¹H | 4.0 - 5.0 (br s) | C-3, C-4 |
| C=O | ¹³C | ~190 | Aldehyde H, Aromatic H |
| C-F | ¹³C | ~155 (d, ¹JCF ≈ 250 Hz) | Aromatic H, Fluorine |
| C-NH₂ | ¹³C | ~145 | Aromatic H, Amine H |
| Aromatic C | ¹³C | 115 - 130 | Aromatic H, Aldehyde H |
s = singlet, d = doublet, m = multiplet, br s = broad singlet
For derivatives of this compound, which may exist in different crystalline forms (polymorphs), solid-state NMR (SSNMR) is a powerful investigative tool. rsc.org Polymorphism can significantly impact the physical properties of a compound. SSNMR can distinguish between different polymorphic forms because the chemical shifts of atoms, particularly ¹³C and ¹⁵N, are sensitive to the local electronic environment and intermolecular interactions in the crystal lattice. google.comunibo.it
In the pharmaceutical industry, for example, SSNMR is routinely used to study drug formulations. rsc.org For a Schiff base derivative of this compound, ¹³C SSNMR could detect multiple signals for a single carbon atom, indicating the presence of more than one molecule in the asymmetric unit or the existence of a polymorphic mixture. google.com Factors such as peak width and chemical shift anisotropy provide further information on the crystallinity and symmetry of the solid-state structure.
Multi-dimensional NMR Techniques for Complex Structure Elucidation
Mass Spectrometry Techniques in Synthetic Research
Mass spectrometry (MS) is a cornerstone technique in synthetic chemistry, used to determine molecular weight and deduce structural information. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. acs.org This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula. For this compound (C₇H₆FNO), the calculated exact mass is 139.0433 Da. chemsrc.com An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as definitive confirmation of the compound's molecular formula, distinguishing it from any isomers or compounds with the same nominal mass. mdpi.comresearchgate.net
| Property | Value |
| Molecular Formula | C₇H₆FNO |
| Nominal Mass | 139 Da |
| Exact Mass | 139.043335 u |
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a compound by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion (parent ion) of this compound is selected and subjected to collision-induced dissociation, breaking it into smaller fragment ions (daughter ions). The pattern of fragmentation provides a structural fingerprint.
For fluorinated aromatic compounds, fragmentation pathways often involve the loss of small, stable neutral molecules. core.ac.ukgoogle.com A proposed fragmentation pathway for this compound would likely involve the initial loss of the formyl radical (•CHO) or carbon monoxide (CO).
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 139.0433 | 111.0484 | CO (Carbon Monoxide) |
| 139.0433 | 112.0355 | HCN (Hydrogen Cyanide) |
| 111.0484 | 84.0406 | HCN (Hydrogen Cyanide) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.govnumberanalytics.com While the parent compound this compound is a simple achiral molecule, its derivatives, such as Schiff bases formed through condensation reactions, can be complex and chiral. researchgate.netijmcmed.org
For these derivatives, single-crystal X-ray diffraction analysis provides unequivocal proof of their molecular structure, including the absolute configuration of stereocenters. ekb.eg Furthermore, it reveals detailed information about the crystal packing, such as intermolecular hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the supramolecular architecture. dergipark.org.tr For instance, in a Schiff base derivative of this compound, X-ray analysis could reveal hydrogen bonds between the imine nitrogen or the benzimidazole (B57391) moiety and adjacent molecules, as seen in similar structures. mdpi.com This information is crucial for understanding the material's properties and for crystal engineering. dergipark.org.trnih.gov
Advanced Chromatographic Separation and Purification Methodologies in Synthesis Research
The complexity of chemical reactions necessitates sophisticated separation and purification techniques to isolate the target compound from unreacted starting materials, reagents, and by-products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. researchgate.net It is widely used to determine the purity of final products and intermediates in synthetic chemistry, often with a purity requirement of >95% for biological testing. acs.orgdovepress.com
Reversed-phase HPLC (RP-HPLC) is a common mode employed for the analysis of polar aromatic compounds. mdpi.comhplc.eu In a typical setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used for elution. mdpi.comnih.govnih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.
The separation of isomers, which have the same molecular formula but different structural arrangements, is a significant challenge in chromatography. rotachrom.com Positional isomers of substituted benzaldehydes can exhibit very similar chromatographic behavior, making their separation difficult. The development of an effective HPLC method often involves the optimization of several parameters:
Mobile Phase Composition: The ratio of organic solvent to water and the pH of the aqueous buffer can be adjusted to fine-tune the retention and selectivity of the separation. researchgate.net
Column Temperature: Temperature control can influence retention times and peak shapes. researchgate.netglsciences.com In some cases, lower temperatures can improve the separation of isomers. glsciences.com
Stationary Phase Chemistry: While C18 is a workhorse, other stationary phases with different selectivities, such as those with polar-embedded groups or phenyl-hexyl phases, can be explored for challenging separations. hplc.eu Mixed-mode chromatography, which combines reversed-phase and ion-exchange interactions, can also be effective for separating isomers. sielc.com
Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. hplc.eu |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid | The organic modifier elutes the compound, and the acid improves peak shape and ionization for MS detection. nih.gov |
| Gradient | Linear gradient from 5% to 95% Acetonitrile | A gradient is often necessary to elute a range of compounds with varying polarities, from starting materials to the final product. researchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. sielc.com |
| Detection | UV at 254 nm | The aromatic ring and carbonyl group of this compound absorb UV light, allowing for sensitive detection. mdpi.comnih.gov |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. researchgate.netglsciences.com |
This table is for illustrative purposes and specific conditions would need to be optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. numberanalytics.comthermofisher.com In the context of the synthesis of this compound, GC-MS is crucial for analyzing volatile by-products that may arise from side reactions.
The synthesis of aromatic aldehydes can sometimes lead to the formation of various by-products. For instance, in the synthesis of 4-fluorobenzaldehyde (B137897), a related compound, by-products such as halobis(fluorophenyl)methane have been reported. wipo.int Similarly, the synthesis of other halogenated aromatic compounds can result in a range of halogenated by-products. researchgate.netepa.gov
The analysis process involves:
Separation (GC): The sample is vaporized and introduced into a long, thin capillary column. An inert carrier gas (like helium or nitrogen) pushes the sample through the column. thermofisher.com Compounds separate based on their boiling points and interactions with the column's stationary phase. Less volatile compounds move slower, resulting in longer retention times.
Detection and Identification (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. thermofisher.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This mass spectrum acts as a "chemical fingerprint," which can be compared against spectral libraries for positive identification. researchgate.net
Potential volatile by-products in the synthesis of this compound could include unreacted starting materials, residual solvents, or products of side reactions such as decarboxylation or deamination, though specific by-products would be dependent on the synthetic route. The analysis of anilines and their derivatives by GC-MS is a well-established technique. mdpi.comd-nb.info
Table 2: Typical GC-MS Parameters for Volatile By-product Analysis
| Parameter | Condition | Purpose |
| Column | DB-5ms or similar (e.g., SLB-5ms) | A common, non-polar column suitable for a wide range of volatile organic compounds. sigmaaldrich.cn |
| Injector Temp. | 280 °C | Ensures complete vaporization of the sample. mdpi.com |
| Oven Program | Start at 50 °C, ramp to 280 °C | A temperature program is used to effectively separate compounds with a range of boiling points. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. thermofisher.com |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. researchgate.net |
| Mass Range | 35-450 amu | A typical mass range to detect fragments of small to medium-sized organic molecules. mdpi.com |
| Detector | Quadrupole or Ion Trap | Common mass analyzers used in GC-MS systems. thermofisher.com |
This table provides general parameters. The actual method would be optimized based on the expected by-products.
The use of GC-MS allows for the sensitive detection of even trace amounts of volatile impurities, ensuring the high purity of the final this compound product. epa.govnih.govnih.gov
Emerging Research Directions and Future Perspectives
Potential for Integration into Continuous Flow Chemistry Platforms
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing, offering enhanced safety, efficiency, and scalability. The integration of 3-Amino-4-fluorobenzaldehyde into continuous flow platforms is a promising area of research. The inherent advantages of flow synthesis, such as superior temperature control and reduced reaction volumes, are particularly beneficial when dealing with energetic or sensitive intermediates. rsc.org
Research involving related fluorinated aldehydes has already demonstrated the viability of this approach. For instance, 4-fluorobenzaldehyde (B137897) has been successfully employed in continuous flow systems for reactions such as reductive aminations and enantioselective synthesis. rsc.orgnih.gov These processes benefit from the precise control of reaction parameters that flow reactors provide, leading to higher yields and selectivity. rsc.org The established reactivity of the benzaldehyde (B42025) functional group in flow systems suggests a strong potential for developing similar automated processes for this compound, enabling safer and more efficient production of its derivatives.
| Control | Less precise control over temperature, mixing, and residence time. | Precise control over all reaction parameters. |
Role in the Development of Novel Synthetic Reagents and Catalysts
The distinct arrangement of functional groups in this compound makes it an attractive scaffold for designing novel synthetic reagents and catalysts. The fluorine atom, activated by the electron-withdrawing aldehyde group, is susceptible to nucleophilic aromatic substitution (SNAr). mdpi.combeilstein-journals.org This reactivity allows for the facile introduction of various nucleophiles, creating a diverse library of substituted benzaldehydes that can serve as specialized building blocks.
Furthermore, the presence of both an amino and an aldehyde group allows for its incorporation into more complex molecular architectures, such as ligands for metal-based catalysts or organocatalysts. The amino group can be readily modified to create Schiff bases, amides, or other functionalities that can coordinate with metal centers. The aldehyde provides a handle for further transformations or for anchoring the molecule to a solid support. The development of chiral catalysts derived from this scaffold could enable new asymmetric transformations, a critical area in modern synthetic chemistry.
Exploration in Materials Science Research (as a synthetic component)
In materials science, there is a constant demand for novel monomers that can impart specific properties to polymers and other advanced materials. The analogue, 3-Chloro-4-fluorobenzaldehyde, has found use in formulating materials like polymers and resins to enhance chemical resistance and thermal stability. chemimpex.com This suggests a similar, if not enhanced, potential for this compound.
The amino and aldehyde functionalities can participate in polymerization reactions, such as polycondensation, to form high-performance polymers like polyimines or polyamides (after oxidation of the aldehyde to a carboxylic acid). The fluorine atom incorporated into the polymer backbone can bestow desirable properties, including:
Thermal Stability: The strength of the carbon-fluorine bond often leads to materials with higher decomposition temperatures.
Chemical Resistance: Fluorinated polymers are known for their inertness to many chemicals and solvents.
Hydrophobicity: The presence of fluorine can significantly alter the surface properties of a material.
Additionally, aldehydes are key components in aldol (B89426) condensation polymerization, a method used to synthesize carbon dots, highlighting another potential application for this compound in the creation of novel fluorescent nanomaterials. mdpi.com
Interdisciplinary Research Opportunities Leveraging Unique Reactivity
The unique reactivity of this compound opens up numerous opportunities for interdisciplinary research, particularly at the interface of chemistry, biology, and medicine. The compound is already utilized as a reactant in the synthesis of benzoquinazoline-type tyrosine kinase inhibitors, demonstrating its value in medicinal chemistry. chemicalbook.com
The strategic placement of the functional groups allows for tandem or multi-component reactions. For example, a three-component condensation involving the aldehyde, a β-ketonitrile, and an amine can lead to complex heterocyclic structures. mdpi.com The fluorine atom is not just a passive substituent; its susceptibility to SNAr allows for late-stage functionalization, a powerful strategy in drug discovery for rapidly generating analogues with diverse properties. beilstein-journals.org Moreover, the fluorine atom can be used as a probe in ¹⁹F NMR spectroscopy to study the binding of a molecule to its biological target, providing valuable mechanistic insights.
Table 2: Potential Interdisciplinary Applications
| Field | Application of this compound | Key Functional Groups Involved |
|---|---|---|
| Medicinal Chemistry | Synthesis of kinase inhibitors and other bioactive heterocycles. chemicalbook.com | Amine, Aldehyde, Fluorine |
| Chemical Biology | Development of molecular probes and building blocks for combinatorial libraries. | Fluorine (for ¹⁹F NMR), Aldehyde (for bioconjugation) |
| Supramolecular Chemistry | Design of self-assembling systems through hydrogen bonding and other non-covalent interactions. | Amine, Aldehyde |
Challenges and Opportunities in Translating Academic Syntheses to Industrial Scale Processes
While the synthetic utility of this compound is clear, translating laboratory-scale syntheses to industrial production presents both challenges and opportunities. The process must be cost-effective, safe, environmentally friendly, and produce the final product with high purity and yield.
Challenges:
Cost of Starting Materials: The synthesis of multi-functionalized aromatic compounds can be expensive.
Process Safety: Managing potentially exothermic reactions and hazardous reagents at a large scale requires robust engineering controls.
Purity and By-products: Side reactions can lead to impurities that are difficult to remove, requiring costly purification steps. For example, in related syntheses, the presence of multiple reactive sites can lead to undesired side-products, reducing yield and complicating purification. google.com
Opportunities:
Process Intensification: The adoption of continuous flow manufacturing can mitigate many safety concerns, improve consistency, and increase throughput. rsc.orgrsc.org
Green Chemistry: Developing synthetic routes that use less hazardous solvents, avoid toxic reagents like elemental bromine, and operate without catalysts presents a significant opportunity for sustainable manufacturing. google.com
Catalysis: The use of highly efficient and recyclable catalysts can reduce waste and improve the atom economy of the process.
Telescoping Reactions: Combining multiple synthetic steps into a single, "telescoped" process without isolating intermediates can dramatically improve efficiency and reduce waste, as demonstrated in the flow synthesis of related chiral molecules. nih.gov
Table 3: Summary of Industrial Scale-Up Considerations
| Aspect | Challenge | Opportunity |
|---|---|---|
| Methodology | Transitioning from traditional batch processes. | Implementing continuous flow systems for improved safety and efficiency. rsc.orgrsc.org |
| Chemistry | Use of hazardous reagents and catalysts. | Development of greener, catalyst-free, or biocatalytic processes. google.com |
| Efficiency | Multiple unit operations for reaction and purification. | Telescoping synthetic steps to reduce waste and handling. nih.gov |
| Cost | High cost of raw materials and waste disposal. | Optimizing reaction conditions and catalyst recycling to improve atom economy. |
Q & A
Q. What safety precautions are critical when handling 3-Amino-4-fluorobenzaldehyde in the laboratory?
- Methodological Answer: Prioritize eye protection (safety goggles), gloves, and lab coats. In case of skin contact, wash immediately with soap and water for ≥15 minutes and remove contaminated clothing . For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Use fume hoods to avoid inhalation, as toxicological data may be incomplete . Store in a cool, dry place away from oxidizing agents, referencing storage guidelines for analogous amino-benzaldehyde derivatives (e.g., 0–6°C for similar compounds) .
Q. How can researchers determine the solubility profile of this compound in organic solvents?
- Methodological Answer: Use a stepwise approach: (1) Prepare saturated solutions in target solvents (e.g., ethanol, DMSO, chloroform) at 25°C; (2) Filter to remove undissolved particles; (3) Quantify solubility via gravimetric analysis (evaporate solvent and weigh residue) or UV-Vis spectroscopy (calibrate with standard curves) . Compare with structurally similar compounds like 4-hydroxybenzaldehyde, which has a solubility of 8.45 mg/mL in water and higher solubility in ethanol .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to identify aromatic protons (δ 7–8 ppm) and aldehyde protons (δ ~10 ppm). Fluorine’s electron-withdrawing effect may deshield adjacent protons .
- IR Spectroscopy: Confirm aldehyde (C=O stretch ~1700 cm) and amine (N–H stretch ~3300 cm) functional groups .
- Mass Spectrometry: ESI-MS or GC-MS for molecular ion ([M+H]) and fragmentation patterns to validate purity .
Advanced Research Questions
Q. How can synthesis yields of this compound acetals be optimized?
- Methodological Answer:
- Catalyst Selection: Use Lewis acids (e.g., BF-EtO) to accelerate acetal formation, as seen in analogous 3-bromo-4-fluoro-benzaldehyde reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of diols. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation .
Q. How can researchers resolve contradictions in reaction outcomes when using fluorinated benzaldehyde precursors?
- Methodological Answer:
- Systematic Variation: Test substituent effects (e.g., -F vs. -Br) on electronic properties (Hammett constants) to explain yield disparities .
- Analytical Validation: Use HPLC (C18 columns, acetonitrile/water mobile phase) to quantify impurities and confirm product identity .
- Mechanistic Studies: Conduct DFT calculations to model transition states and identify steric/electronic barriers in cross-coupling reactions .
Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer:
- Directing Groups: The amino (-NH) group acts as a strong ortho/para director, while fluorine’s meta-directing effect competes. Use nitration (HNO/HSO) to study positional preferences .
- Protection/Deprotection: Temporarily protect the amino group (e.g., acetylation) to isolate fluorine’s directing influence .
- Kinetic vs. Thermodynamic Control: Vary reaction temperature (low temp for kinetic products, high for thermodynamic) and analyze products via -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
